An In-depth Technical Guide to Methyl 4-chloro-2-methyl-4-oxobutanoate (CAS 1240288-64-5): A Prospective Analysis
An In-depth Technical Guide to Methyl 4-chloro-2-methyl-4-oxobutanoate (CAS 1240288-64-5): A Prospective Analysis
Introduction and Rationale
In the landscape of pharmaceutical and agrochemical research, the development of novel molecular entities with precisely tuned reactivity and stereochemistry is paramount. Acyl chlorides and esters are fundamental building blocks in organic synthesis, offering a gateway to a multitude of more complex molecular architectures. This guide focuses on the hypothetical compound, Methyl 4-chloro-2-methyl-4-oxobutanoate, a molecule that combines the reactivity of an acyl chloride with the functionality of a methyl ester and a stereocenter at the C-2 position. The presence of these functionalities suggests its potential as a versatile intermediate in the synthesis of bioactive molecules.
The structural similarity to compounds like Methyl 4-chloro-4-oxobutanoate, a known building block in the synthesis of pharmaceuticals and pesticides, underscores the potential utility of this methylated analogue.[1] The introduction of a methyl group at the C-2 position introduces a chiral center, opening possibilities for the stereoselective synthesis of complex targets. This guide will provide a theoretical framework for its synthesis, characterization, and safe handling, drawing parallels from well-documented, structurally related compounds.
Proposed Molecular Structure and Physicochemical Properties
Based on its IUPAC name, the proposed structure for Methyl 4-chloro-2-methyl-4-oxobutanoate is presented below.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Monomethyl 2-methylsuccinate
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylsuccinic anhydride (1 equivalent).
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Add anhydrous methanol (5-10 equivalents) as the solvent and reactant.
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
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Allow the reaction mixture to cool to room temperature.
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Remove the excess methanol under reduced pressure using a rotary evaporator.
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The resulting crude product, monomethyl 2-methylsuccinate, can often be used in the next step without further purification.
Step 2: Synthesis of Methyl 4-chloro-2-methyl-4-oxobutanoate
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the crude monomethyl 2-methylsuccinate (1 equivalent) dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM).
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Cool the solution to 0 °C in an ice bath.
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Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise via a dropping funnel. Vigorous gas evolution (CO and CO2) will be observed.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. A similar synthesis using oxalyl chloride is documented for a related compound. [2]6. Monitor the reaction for the disappearance of the carboxylic acid starting material by IR spectroscopy (disappearance of the broad O-H stretch).
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Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.
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The crude product, Methyl 4-chloro-2-methyl-4-oxobutanoate, can be purified by vacuum distillation.
Proposed Analytical Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized product. [3]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Spectral Features |
| ¹H NMR | - Singlet at ~3.7 ppm (3H, OCH₃)- Multiplet at ~2.8-3.2 ppm (1H, CH)- Multiplets at ~2.5-2.9 ppm (2H, CH₂)- Doublet at ~1.2 ppm (3H, CHCH₃) |
| ¹³C NMR | - Carbonyl carbons at ~170-175 ppm (ester) and ~170-175 ppm (acyl chloride)- Methoxy carbon at ~52 ppm (OCH₃)- Methine carbon at ~35-40 ppm (CH)- Methylene carbon at ~30-35 ppm (CH₂)- Methyl carbon at ~15-20 ppm (CH₃) |
| IR Spectroscopy | - Strong C=O stretch at ~1800 cm⁻¹ (acyl chloride)- Strong C=O stretch at ~1740 cm⁻¹ (ester)- C-O stretch at ~1100-1300 cm⁻¹- Absence of broad O-H stretch from the carboxylic acid precursor |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 164 and 166 in a ~3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl)- Fragmentation patterns showing loss of Cl (M-35), OCH₃ (M-31), and COCl (M-63) |
Safety and Handling
As an acyl chloride, Methyl 4-chloro-2-methyl-4-oxobutanoate is expected to be corrosive and moisture-sensitive. [4]
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Handling: Handle only in a well-ventilated chemical fume hood. [4]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents. [6][7]* Hazards: The compound is likely to be a lachrymator and may cause severe skin and eye irritation or burns upon contact. [4]Inhalation may cause respiratory tract irritation. [5]It will react violently with water to release toxic hydrogen chloride gas. [4]* Spills: In case of a spill, absorb with an inert, dry material and place in a suitable container for disposal. Do not use water to clean up spills.
Potential Applications in Research and Development
The bifunctional nature of this molecule makes it a promising intermediate for various synthetic applications.
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Pharmaceutical Synthesis: The acyl chloride can react with a wide range of nucleophiles (amines, alcohols, carbanions) to form amides, esters, and ketones, respectively. The methyl ester can be hydrolyzed or transesterified. This dual reactivity could be exploited in the synthesis of heterocyclic compounds or as a building block for complex drug molecules. Related compounds are used as intermediates in the synthesis of anti-inflammatory and analgesic drugs. [8]* Agrochemicals: Similar to its non-methylated analog, it could serve as an intermediate in the production of novel pesticides and herbicides. [1]* Asymmetric Synthesis: The presence of a chiral center allows for its use in stereoselective reactions, potentially leading to the synthesis of enantiomerically pure final products.
Conclusion
While direct experimental data on Methyl 4-chloro-2-methyl-4-oxobutanoate (CAS 1240288-64-5) remains elusive, this in-depth prospective analysis provides a robust theoretical framework for its synthesis, characterization, and safe handling. By leveraging data from structurally analogous compounds, researchers can approach the synthesis and application of this novel building block with a solid understanding of its likely properties and reactivity. The potential for this compound to serve as a versatile intermediate in pharmaceutical and agrochemical research warrants further investigation and experimental validation of the hypotheses presented in this guide.
References
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Loba Chemie. (2019, January 11). METHYL 4-CHLOROBUTYRATE EXTRA PURE MSDS CAS-No.. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-chloro-3-methyl-4-oxobutanoate. Retrieved from [Link]
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Molbase. (2025, May 20). methyl 4-chloro-4-oxobutanoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from [Link]
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Chemsrc. (2025, August 26). methyl 4-chlorobut-2-enoate | CAS#:999-54-2. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). Methyl 4-(4-chloro-4-oxobutyl)benzoate - Hazard. Retrieved from [Link]
- Google Patents. (n.d.). CN102898307B - Synthetic method of methyl 4-chlorobutyrate.
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NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]
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